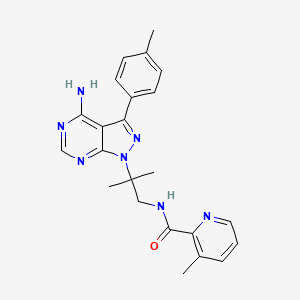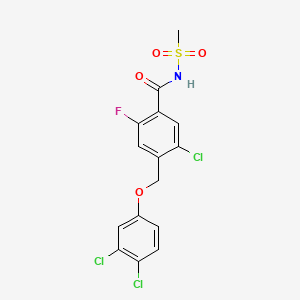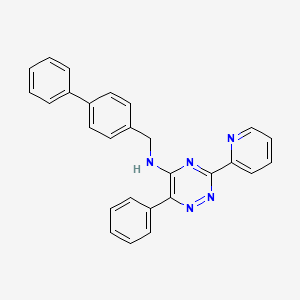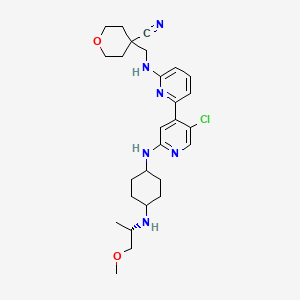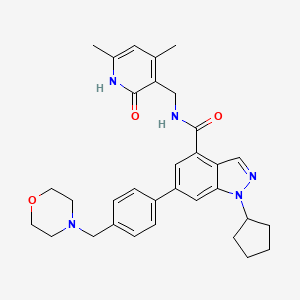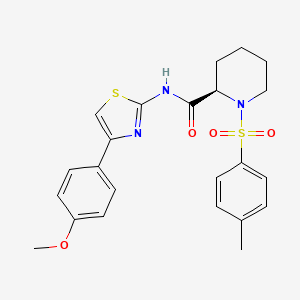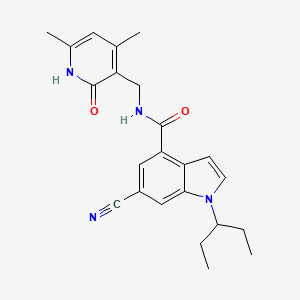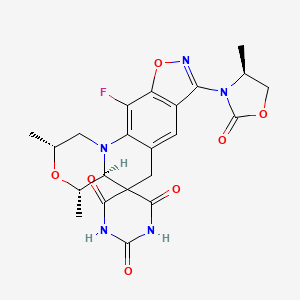
Zoliflodacin
概要
作用機序
AZD-0914は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。 化合物は、ジャイレースの二本鎖切断DNAとの切断共有複合体を安定化し、二本鎖切断DNAの再結合を阻害し、最終的に細菌細胞の死滅につながります . この作用機序は、フルオロキノロンなどの他の市販の抗菌化合物とは異なります .
類似の化合物との比較
AZD-0914は、その新規なスピロピリミジントリオン構造とグラム陽性菌とグラム陰性菌の両方に対する強力な活性により、抗生物質の中でもユニークです。類似の化合物には次のものがあります。
レボフロキサシン: 異なる作用機序を持つフルオロキノロン系抗生物質。
アジスロマイシン: より幅広い活性を有するマクロライド系抗生物質。
ドキシサイクリン: さまざまな細菌感染症に使用されるテトラサイクリン系抗生物質.
Safety and Hazards
将来の方向性
Zoliflodacin is currently being studied in a global phase 3 clinical trial . It represents a promising new oral therapy for drug-resistant infections caused by N. gonorrheae . The development of this compound represents a new model for antibiotic development, which could make it widely accessible and prevent widespread drug resistance .
生化学分析
Biochemical Properties
Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .
Cellular Effects
This compound has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of this compound have been found to be in the range of 2–64 µg/mL .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .
Temporal Effects in Laboratory Settings
This compound has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials
Dosage Effects in Animal Models
Preliminary results from phase 3 clinical trials have found that a single oral dose of this compound is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .
Metabolic Pathways
This compound is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Transport and Distribution
This compound is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .
Subcellular Localization
As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .
準備方法
AZD-0914の合成は、スピロピリミジントリオンコア構造の調製から始まる複数のステップを伴います。合成経路には通常、次のステップが含まれます。
- 環化反応によるスピロピリミジントリオンコアの形成。
- 求核置換反応によるフルオロ基の導入。
- 縮合反応によるオキサゾリジノン部分の付加。
- 純粋な化合物を得るための最終的な精製および結晶化 .
AZD-0914の工業的生産方法は、スケーラブルで費用対効果が高いように設計されています。 これらの方法は、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することがよくあります .
化学反応の分析
AZD-0914は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: 化合物は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子上の官能基を変性するために使用できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
AZD-0914は、次のものを含む幅広い科学研究アプリケーションを持っています。
化学: スピロピリミジントリオンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 耐性菌株を含むさまざまな細菌株に対する抗菌活性について調査されています。
医学: 非複雑性淋病やその他の細菌感染症の治療のために臨床試験が行われています。
科学的研究の応用
AZD-0914 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of spiropyrimidinetriones.
Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant ones.
Medicine: Under clinical trials for the treatment of uncomplicated gonorrhoea and other bacterial infections.
Industry: Potential use in the development of new antibiotics and antibacterial agents.
類似化合物との比較
AZD-0914 is unique among antibiotics due to its novel spiropyrimidinetrione structure and its potent activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:
Levofloxacin: A fluoroquinolone antibiotic with a different mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Doxycycline: A tetracycline antibiotic used for various bacterial infections.
Compared to these compounds, AZD-0914 has shown superior activity against drug-resistant strains of Neisseria gonorrhoeae and other bacteria .
特性
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620458-09-4 | |
| Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoliflodacin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoliflodacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLIFLODACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Zoliflodacin?
A: this compound inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].
Q2: How does this compound interact with its target, GyrB?
A: X-ray crystallography reveals that this compound binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q4: Is there any available spectroscopic data for this compound?
A4: The provided papers primarily focus on this compound's biological activity and do not present detailed spectroscopic data.
Q5: What is the absorption profile of this compound?
A: this compound demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].
Q6: How is this compound metabolized and excreted?
A: this compound is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].
Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?
A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].
Q8: What is the in vitro activity of this compound against Neisseria gonorrhoeae?
A: this compound displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].
Q9: How effective is this compound in eradicating N. gonorrhoeae infections in preclinical models?
A: Dynamic in vitro HFIM studies have demonstrated that this compound effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].
Q10: What are the known mechanisms of resistance to this compound in N. gonorrhoeae?
A: Resistance to this compound is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated this compound MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased this compound resistance [].
Q11: Is there any cross-resistance between this compound and other antibiotic classes used to treat N. gonorrhoeae?
A: Notably, this compound shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.
Q12: What are the key areas for future research on this compound?
A12: Further research should focus on:
- Surveillance for the emergence and spread of this compound resistance, particularly mutations in gyrB and potential HGT events [, , , ].
- Optimizing this compound dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
- Evaluating this compound's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
- Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


